molecular formula C10H8N2O2S B2658120 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one CAS No. 1000932-15-9

2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one

Cat. No.: B2658120
CAS No.: 1000932-15-9
M. Wt: 220.25
InChI Key: LULWZDNJZMUUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that contains both a thiazolidinone ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .

Industrial Production Methods

This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the function of cellular proteins. This can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Oxo-2-(pyridin-3-yl)ethylidene]-1,3-thiazolidin-4-one
  • 2-[2-Oxo-2-(pyridin-2-yl)ethylidene]-1,3-thiazolidin-4-one
  • 2-[2-Oxo-2-(quinolin-4-yl)ethylidene]-1,3-thiazolidin-4-one

Uniqueness

2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridine ring at the 4-position can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

(2Z)-2-(2-oxo-2-pyridin-4-ylethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8(7-1-3-11-4-2-7)5-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULWZDNJZMUUQD-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC=NC=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C(=O)C2=CC=NC=C2)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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